molecular formula C11H14ClNO4S B6693081 (2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid

(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid

Cat. No.: B6693081
M. Wt: 291.75 g/mol
InChI Key: GQUPCBYRZXCFDJ-QMMMGPOBSA-N
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Description

(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a chlorophenyl group, an ethylsulfonylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl ethyl sulfone and (S)-alanine.

    Formation of the Sulfonamide: The 3-chlorophenyl ethyl sulfone is reacted with (S)-alanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization, chromatography, and the implementation of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(3-bromophenyl)ethylsulfonylamino]propanoic acid: Similar structure with a bromine atom instead of chlorine.

    (2S)-2-[2-(4-chlorophenyl)ethylsulfonylamino]propanoic acid: Similar structure with the chlorine atom at a different position on the phenyl ring.

    (2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]butanoic acid: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

The uniqueness of (2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid lies in its specific stereochemistry and the presence of the chlorophenyl group at the 3-position. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-8(11(14)15)13-18(16,17)6-5-9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPCBYRZXCFDJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)CCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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